molecular formula C12H24N2O B1444293 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1000771-69-6

1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No. B1444293
M. Wt: 212.33 g/mol
InChI Key: WSPNWYAESBVATA-UHFFFAOYSA-N
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Description

The compound “1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one” is a synthetic compound with wide-ranging applications in scientific experiments. It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is in liquid form . It is stored at a temperature of 4 degrees .

Scientific Research Applications

Chemistry and Pharmacology of Piperidine Alkaloids

Piperidine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the domain of medicinal chemistry. It forms the backbone of many pharmacologically active compounds, exhibiting a wide range of therapeutic activities including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules, demonstrating the flexibility and significance of piperidine derivatives in drug discovery. Research on piperidine and its analogs has been pivotal in identifying compounds with high therapeutic efficacy, highlighting the importance of this moiety in developing treatments for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Bioactive and Pharmacological Potential of Piperine

Piperine, the primary active compound in black pepper, showcases remarkable bioactivity. Its effects range from enhancing the bioavailability of drugs to exhibiting antioxidant, antitumor, and immunomodulatory properties. Clinical studies have validated these effects, positioning piperine as a compound with significant therapeutic potential. This highlights the need for incorporating piperine into health-enhancing and therapeutic formulations, potentially as an adjunctive therapy to improve drug bioavailability and effectiveness (Stojanović-Radić et al., 2019).

Applications in Drug Discovery and Development

The discovery and development of novel series of piperidine-containing compounds, like the 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, underscore the importance of piperidine in medicinal chemistry. These compounds have shown potent cytotoxic properties, surpassing many contemporary anticancer drugs in efficacy. Their potential in drug resistance modulation and their promising antimalarial and antimycobacterial properties further illustrate the versatility and significance of piperidine derivatives in addressing complex health issues (Hossain, Enci, Dimmock, & Das, 2020).

Spiropiperidines in Drug Design

Spiropiperidines represent an innovative approach in drug design, exploring new dimensions of chemical space for therapeutic applications. The methodology for constructing spiropiperidines, whether by forming the spiro-ring on a preformed piperidine ring or vice versa, demonstrates the structural and functional diversity achievable with piperidine as a core element. This strategic synthesis approach facilitates the exploration of spiropiperidines in drug discovery projects, underscoring the structural versatility and potential of piperidine derivatives for developing novel therapeutic agents (Griggs, Tape, & Clarke, 2018).

Safety And Hazards

The compound is classified as dangerous. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2,3)8-11(15)14-6-4-10(9-13)5-7-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPNWYAESBVATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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